molecular formula C27H34N2O6 B15033837 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033837
M. Wt: 482.6 g/mol
InChI Key: XPLKKIZJKXZQTF-WJTDDFOZSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, which is often found in bioactive molecules, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including:

    Formation of the Pyrrolidinone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Substituents: The various substituents on the phenyl and benzoyl rings are introduced through electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and ethoxybenzoyl chloride.

    Functional Group Modifications: The hydroxyl and amino groups are introduced through nucleophilic substitution reactions, often using reagents like dimethylamine and hydroxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Dimethylamine, hydroxylating agents.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Pharmacology: Studying its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

    Materials Science: Exploring its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of receptors involved in neurotransmission or inflammation.

    Inhibition of Enzymes: Inhibiting enzymes that play a role in disease processes, thereby altering the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-ETHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain biological targets, improved pharmacokinetic profiles, or unique physical properties that make it suitable for specific applications.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-7-35-19-10-11-20(17(2)15-19)25(30)23-24(18-9-12-21(33-5)22(16-18)34-6)29(27(32)26(23)31)14-8-13-28(3)4/h9-12,15-16,24,30H,7-8,13-14H2,1-6H3/b25-23+

InChI Key

XPLKKIZJKXZQTF-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)O)C

Origin of Product

United States

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